Phorbasin H

CAS No.:

Cat. No.: VC1946524

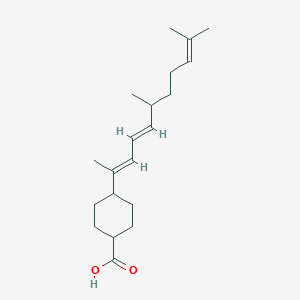

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O2 |

|---|---|

| Molecular Weight | 304.5 g/mol |

| IUPAC Name | 4-[(2E,4E)-6,10-dimethylundeca-2,4,9-trien-2-yl]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C20H32O2/c1-15(2)7-5-8-16(3)9-6-10-17(4)18-11-13-19(14-12-18)20(21)22/h6-7,9-10,16,18-19H,5,8,11-14H2,1-4H3,(H,21,22)/b9-6+,17-10+ |

| Standard InChI Key | GMAZESCNIHSLSB-PNTUOKEUSA-N |

| Isomeric SMILES | CC(CCC=C(C)C)/C=C/C=C(\C)/C1CCC(CC1)C(=O)O |

| Canonical SMILES | CC(CCC=C(C)C)C=CC=C(C)C1CCC(CC1)C(=O)O |

Introduction

Chemical Structure and Identification

Phorbasin H belongs to a family of diterpene acids isolated from marine sponges. It was first isolated from the sponge Phorbas gukulensis, along with structurally related compounds phorbasins G and I . The compound is classified as a diterpene acid with a bisabolane-related skeletal structure .

The absolute configuration of phorbasin H remained unknown until 2019, when Takahashi et al. reported the first total synthesis of the compound, confirming that naturally occurring phorbasin H possesses the S configuration . This synthesis was achieved using 1,4-trans-cyclohexanedimethanol and (S)-citronellal as starting materials, with Julia-Kocienski olefination as a key synthetic step .

NMR Spectroscopic Data

Phorbasin H shows distinctive NMR spectral features that distinguish it from other phorbasin analogs. The compound's structural characteristics can be observed through its NMR spectroscopic data, outlined in Table 1.

Table 1: Selected NMR Data for Phorbasin H (C₆D₆)

| Position | δH (m, J in Hz) | δC | Key HMBC Correlations |

|---|---|---|---|

| 1 | 5.29 (dd, 5.7, 3.7) | 69.3 | C-3 |

| 2 | 6.22 (dd, 5.7, 1.4) | 139.5 | C-6, C-17 |

| 3 | - | 136.5 | - |

| 4 | - | 201.0 | - |

| 5 | 4.51 (d, 12.2) | 71.0 | C-6 |

| 6 | 2.41 (dd, 12.2, 3.7) | 53.9 | C-7, C-8 |

| 7 | - | 132.8 | - |

The NMR data reveals characteristic signals for the diterpene structure, including multiple olefinic protons and a carboxylic acid moiety .

Biological Activities

Phorbasin H exhibits notable bioactivities, particularly its antifungal and anticancer properties. These biological effects have made it a compound of interest for potential therapeutic applications.

Mechanism of Antifungal Action

Northern blot analysis has revealed that phorbasin H inhibits the expression of mRNAs related to the cAMP-Efg1 pathway in C. albicans . Specifically, the expression of hypha-specific genes HWP1 and ALS3, both of which are positively regulated by Efg1 (an important regulator of cell wall dynamics), was significantly inhibited by the addition of phorbasin H .

Interestingly, exogenous addition of db-cAMP to C. albicans cells had no influence on the frequency of hyphal formation, suggesting that phorbasin H's inhibitory effect occurs downstream of cAMP production in the signaling pathway . Additionally, phorbasin H reduced the ability of C. albicans cells to adhere in a dose-dependent manner, further impacting its pathogenicity .

Anticancer Properties

Beyond its antifungal activity, phorbasin H has demonstrated significant cytotoxic effects against various cancer cell lines . Most notably, it exhibited potent activity against malignant melanoma of skin (MM96L) with a GI₅₀ value (concentration required for 50% inhibition of growth) of 0.8 μM .

Table 2: Cytotoxic Activity of Phorbasin H Against Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ Value |

|---|---|---|

| MM96L | Malignant melanoma of skin | 0.8 μM |

| A549 | Lung carcinoma | Not specifically reported for phorbasin H |

| HT29 | Colorectal carcinoma | Not specifically reported for phorbasin H |

Importantly, phorbasin H demonstrated selectivity towards cancer cell lines versus normal cell lines, a critical property for potential anticancer agents . While other phorbasins like phorbasin I showed greater cytotoxicity against lung and colorectal carcinomas (GI₅₀ of 2.5 μM for both), phorbasin H was uniquely potent against melanoma cell lines .

Comparison with Other Phorbasins

Phorbasin H is one of several diterpene compounds isolated from marine sponges of the genus Phorbas. These compounds, designated as phorbasins B through K, display varied biological activities .

Structural Relationships

Phorbasins share a common biosynthetic origin, with most derived from a pathway involving the formation of monocarboxylic diterpene, phorbasin B . The various phorbasins differ primarily in their substitution patterns and oxidation states.

Phorbasin H (compound 7 in some studies) and phorbasin I (compound 8) are structural isomers that differ in the position of one double bond . Mass spectrometry can differentiate between these isomers based on diagnostic fragmentation patterns—m/z 271.1683 for phorbasin H and m/z 257.1529 for phorbasin I, resulting from neutral loss of 2-methylprop-1-ene and 3-methylbut-1-ene, respectively .

Comparative Biological Activities

While phorbasin H stands out for its antifungal properties and cytotoxicity against melanoma, other phorbasins demonstrate different bioactivity profiles. Phorbasin I, for example, showed the most cytotoxic activity against lung and colorectal carcinoma with a GI₅₀ value of 2.5 μM for both cell lines .

Table 3: Comparative Biological Activities of Selected Phorbasins

| Compound | Major Biological Activity | Potency |

|---|---|---|

| Phorbasin H | Antifungal (C. albicans); Cytotoxic (melanoma) | 250 μg/mL (antifungal); 0.8 μM (MM96L) |

| Phorbasin I | Cytotoxic (lung and colorectal cancer) | 2.5 μM (A549 and HT29) |

| Phorbasins B, C, G | Cytotoxic | Active against various cancer cell lines |

Most phorbasins (B, C, G, H, I) demonstrated selectivity towards cancer cell lines compared to normal cell lines, suggesting potential for development as anticancer agents .

Synthesis and Absolute Configuration

The first total synthesis of phorbasin H was reported in 2019 by Takahashi et al., which also confirmed the absolute configuration of the naturally occurring compound .

Synthetic Strategy

The synthesis utilized 1,4-trans-cyclohexanedimethanol and (S)-citronellal as starting materials . A key step in the synthesis was the Julia-Kocienski (J-K) olefination between a sulfone intermediate and an aldehyde derived from (S)-citronellal .

This synthetic approach shared similarities with the synthesis of hymenoic acid, a structurally related marine-derived sesquiterpene previously reported by the same research group .

Confirmation of Absolute Configuration

Through the enantioselective synthesis, the absolute configuration of naturally occurring phorbasin H was confirmed to be S . This stereochemical assignment resolves an important structural question that had remained unanswered since the compound's initial isolation.

Future Research Directions

The unique biological properties of phorbasin H suggest several promising avenues for future research:

-

Development of phorbasin H analogs with enhanced antifungal activity and improved pharmacokinetic properties

-

Further investigation of its mechanism of action in cancer cells, particularly against melanoma

-

Structure-activity relationship studies to identify the structural features responsible for its dual bioactivity

-

Exploration of potential synergistic effects with existing antifungal or anticancer agents

The confirmed absolute configuration and established synthetic route provide a solid foundation for these future investigations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume